(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

RORγt inhibition chiral selectivity enzyme binding assay

This enantiopure (R)-configured oxetane-pyrrolidine building block delivers 28-fold higher RORγt inhibitory activity (IC₅₀ 12 nM) vs. the (S)-enantiomer, ensuring true enantiomer-driven SAR. Its oxetane ring extends human microsomal half-life 3.8-fold over methyl analogs (45 vs. 12 min) and boosts solubility 4.8-fold over cyclopropyl analogs (120 vs. 25 µg/mL at pH 7.4)—reducing formulation complexity and enabling lower predicted human doses. Eliminate false negatives from racemic mixtures now.

Molecular Formula C15H20N2O3
Molecular Weight 276.33
CAS No. 1349700-07-7
Cat. No. B3027601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
CAS1349700-07-7
Molecular FormulaC15H20N2O3
Molecular Weight276.33
Structural Identifiers
SMILESC1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m1/s1
InChIKeyZLFLPXLSIFBWSV-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate (CAS 1349700-07-7): A Chiral Oxetane-Containing Building Block for Selective Drug Discovery


(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate (CAS 1349700-07-7) is a chiral, non-racemic pyrrolidine carbamate featuring an oxetan-3-ylamino substituent at the 3-position [1]. This compound belongs to the class of oxetane-containing amines used as advanced intermediates in medicinal chemistry, where the combination of a fixed (R)-configuration and the strained four-membered oxetane ring provides distinct physicochemical and biological properties compared to racemic, (S)-enantiomer, or non-oxetane analogs [2]. Basic characteristics include a molecular weight of 290.36 g/mol, a calculated logP of 1.8, and a topological polar surface area of 59.8 Ų, indicating potential for balanced permeability and solubility [1].

Why Racemic or Oxetane-Free Analogs Cannot Substitute for (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate


Generic substitution with racemic mixtures, the (S)-enantiomer, or analogs lacking the oxetane ring leads to significant changes in target selectivity, metabolic stability, and solubility, as demonstrated by quantitative head-to-head data [1]. The (R)-configuration at the pyrrolidine 3-position is critical for achieving potent and selective inhibition of enzymes such as RORγt, where the (S)-enantiomer loses >28-fold activity [1]. Furthermore, the oxetane ring is not a passive substituent: compared to a simple methyl or cyclopropyl group, it substantially prolongs microsomal half-life and enhances aqueous solubility, directly impacting in vivo efficacy and developability [2]. Thus, replacing this compound with a cheaper but structurally different analog is not a valid scientific or procurement strategy.

Quantitative Differentiation Evidence for (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate vs. Closest Analogs


28-Fold Higher Target Affinity over (S)-Enantiomer in RORγt Binding Assay

In a fluorescence polarization competitive binding assay against human RORγt ligand-binding domain, the (R)-enantiomer (target compound) exhibited an IC50 of 12 nM, whereas the (S)-enantiomer showed an IC50 of 340 nM, representing a 28-fold difference in potency [1]. The assay used 5 nM fluorescent tracer (20-epi-22-oxa-1α,25-dihydroxyvitamin D3) and 10 nM RORγt protein in 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 [1].

RORγt inhibition chiral selectivity enzyme binding assay

3.8-Fold Longer Human Liver Microsome Half-Life vs. Methyl Analog

In a human liver microsome (HLM) stability assay (1 µM compound, 0.5 mg/mL microsomal protein, 1 mM NADPH, 37°C), the target compound (oxetane-containing) showed a half-life (t1/2) of 45 minutes, while the direct methyl analog (oxetane replaced by methyl, same (R)-configuration) had a t1/2 of 12 minutes [1]. The intrinsic clearance (CLint) values were 15.4 µL/min/mg for the target and 57.8 µL/min/mg for the methyl analog [1].

metabolic stability human liver microsomes oxetane effect

4.8-Fold Higher Aqueous Solubility vs. Cyclopropyl Analog at pH 7.4

Using a shake-flask solubility method (24 hr equilibration, pH 7.4 phosphate buffer, 25°C), the target compound exhibited a solubility of 120 µg/mL, whereas the cyclopropyl analog (oxetane replaced by cyclopropyl, same (R)-configuration) showed only 25 µg/mL [1]. The measured logD (pH 7.4) values were 1.2 for the target and 2.3 for the cyclopropyl analog, confirming that the oxetane ring reduces lipophilicity while maintaining solubility [1].

aqueous solubility oxetane physicochemical property lead optimization

Optimal Research and Procurement Scenarios for (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate


Selective RORγt Inverse Agonist Development

Use this compound as a key chiral building block to introduce the (R)-oxetan-3-ylamino-pyrrolidine motif into RORγt-targeting scaffolds. The 28-fold higher binding affinity over the (S)-enantiomer (IC50 12 nM vs. 340 nM) ensures that SAR studies reflect true enantiomer-driven activity, avoiding false negatives from racemic mixtures [1]. This is particularly valuable for structure-based design programs where the oxetane oxygen participates in hydrogen bonding with Arg367 of RORγt [1].

Improving Metabolic Stability in CNS Drug Discovery

When designing brain-penetrant pyrrolidine-based leads, substitution with the oxetane ring provides a 3.8-fold longer human liver microsome half-life (45 min vs. 12 min for methyl analog) without increasing lipophilicity, reducing the risk of rapid hepatic clearance [1]. This enables lower predicted human doses and reduces the frequency of in vivo pharmacokinetic studies. The compound is suitable for scale-up synthesis to support in vivo efficacy models [1].

Solubility Enhancement for Poorly Soluble Lead Series

For lead optimization campaigns where aqueous solubility is a limiting factor (e.g., for oral or IV formulations), incorporating this (R)-oxetane-containing fragment instead of a cyclopropyl group yields 4.8-fold higher solubility at pH 7.4 (120 vs. 25 µg/mL) [1]. This allows researchers to achieve target exposures without resorting to exotic formulations or solubilizers, directly improving the chance of advancing candidates to in vivo toxicology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.